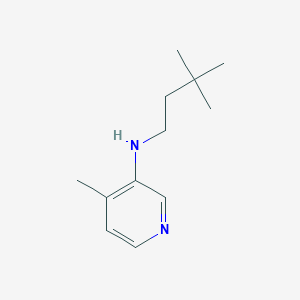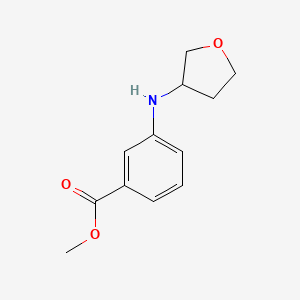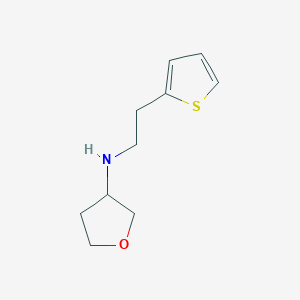
N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine, also known as DMMPA, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a pyridine derivative that has been synthesized using various methods and has shown promise in its mechanism of action, biochemical and physiological effects, and potential future directions for research.
作用机制
N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine has been shown to have a mechanism of action that involves the inhibition of certain enzymes and proteins in the body. This inhibition can lead to a reduction in inflammation and other physiological responses that can contribute to the development of diseases such as cancer.
Biochemical and Physiological Effects:
N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine has been shown to have a range of biochemical and physiological effects in the body. These effects include the inhibition of certain enzymes and proteins, the reduction of inflammation, and the potential for the treatment of cancer and other diseases.
实验室实验的优点和局限性
N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine has several advantages for use in lab experiments, including its potential as an anti-inflammatory agent and its ability to inhibit certain enzymes and proteins. However, there are also limitations to its use, including the complexity of the synthesis process and the need for careful attention to the purity and yield of the final product.
未来方向
There are several potential future directions for research involving N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine. One area of research is in the development of new drugs for the treatment of cancer and other diseases. N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine has also shown promise as an anti-inflammatory agent, and it may have potential for use in the treatment of other inflammatory conditions. Additionally, further research is needed to better understand the mechanism of action of N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine and its potential effects on the body.
Conclusion:
In conclusion, N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using various methods and has shown promise in its mechanism of action, biochemical and physiological effects, and potential future directions for research. While there are limitations to its use, N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine has the potential to be a valuable tool in the development of new drugs and treatments for a range of diseases.
合成方法
N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine can be synthesized using various methods, including the reaction of 3,3-dimethylbutylamine with 4-methylpyridine-3-carboxaldehyde in the presence of a catalyst. Other methods involve the reaction of 4-methyl-3-pyridylmethanol with 3,3-dimethylbutylamine in the presence of an acid catalyst. The synthesis of N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine is a complex process that requires careful attention to the reaction conditions, yield, and purity of the final product.
科学研究应用
N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine has been studied for its potential use in various scientific research applications. One area of research is in the development of new drugs for the treatment of various diseases. N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine has been shown to have potential as an anti-inflammatory agent, and it has also been studied for its potential use in the treatment of cancer and other diseases.
属性
IUPAC Name |
N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-10-5-7-13-9-11(10)14-8-6-12(2,3)4/h5,7,9,14H,6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXJSTIXJWIFTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NCCC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclopropanamine](/img/structure/B7570145.png)


![5-Bromo-2-[(4-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B7570162.png)

![3-[[(4-Methylpyridin-3-yl)amino]methyl]phenol](/img/structure/B7570174.png)
![4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570181.png)
![4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570195.png)



![N-[4-(oxolan-3-ylamino)phenyl]acetamide](/img/structure/B7570231.png)

